molecular formula C12H21NO B11901839 Hexahydro-3'H-spiro[cyclopentane-1,1'-pyrido[2,1-c][1,4]oxazine]

Hexahydro-3'H-spiro[cyclopentane-1,1'-pyrido[2,1-c][1,4]oxazine]

Cat. No.: B11901839
M. Wt: 195.30 g/mol
InChI Key: SXUQESUGFUCHMX-UHFFFAOYSA-N
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Description

Hexahydro-3’H-spiro[cyclopentane-1,1’-pyrido[2,1-c][1,4]oxazine] is a complex heterocyclic compound characterized by its unique spiro structure. This compound is part of the oxazine family, which is known for its significant pharmacological and material applications . The spiro linkage in its structure contributes to its stability and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hexahydro-3’H-spiro[cyclopentane-1,1’-pyrido[2,1-c][1,4]oxazine] can be achieved through various synthetic methodologies. One common approach involves the cyclo-condensation of 2-aminopyridine-3-carbonitrile with cyclopentanone . This reaction typically requires specific conditions such as controlled temperature and the presence of a catalyst to facilitate the formation of the spiro linkage.

Industrial Production Methods: In an industrial setting, the production of this compound may involve multicomponent reactions, cyclization reactions, and temperature-dependent Rh(II)-carbenoid-mediated 2H-azirine ring expansion . These methods are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Hexahydro-3’H-spiro[cyclopentane-1,1’-pyrido[2,1-c][1,4]oxazine] undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the compound’s structure.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents such as sodium borohydride for reduction reactions, and nucleophiles for substitution reactions . The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazine derivatives, while reduction reactions can produce reduced forms of the compound with altered functional groups .

Mechanism of Action

The mechanism of action of Hexahydro-3’H-spiro[cyclopentane-1,1’-pyrido[2,1-c][1,4]oxazine] involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system in which the compound is used.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to Hexahydro-3’H-spiro[cyclopentane-1,1’-pyrido[2,1-c][1,4]oxazine] include other spirocyclic oxazines and pyrido[2,1-c][1,4]oxazine derivatives . These compounds share structural similarities but may differ in their functional groups and specific chemical properties.

Uniqueness: What sets Hexahydro-3’H-spiro[cyclopentane-1,1’-pyrido[2,1-c][1,4]oxazine] apart is its unique spiro linkage, which contributes to its stability and distinct chemical behavior . This makes it particularly valuable in applications where stability and specific reactivity are crucial.

Properties

Molecular Formula

C12H21NO

Molecular Weight

195.30 g/mol

IUPAC Name

spiro[4,6,7,8,9,9a-hexahydro-3H-pyrido[2,1-c][1,4]oxazine-1,1'-cyclopentane]

InChI

InChI=1S/C12H21NO/c1-4-8-13-9-10-14-12(11(13)5-1)6-2-3-7-12/h11H,1-10H2

InChI Key

SXUQESUGFUCHMX-UHFFFAOYSA-N

Canonical SMILES

C1CCN2CCOC3(C2C1)CCCC3

Origin of Product

United States

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